Chlornaltrexamine

Catalog No.
S626815
CAS No.
67025-94-9
M.F
C24H32Cl2N2O3
M. Wt
467.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlornaltrexamine

CAS Number

67025-94-9

Product Name

Chlornaltrexamine

IUPAC Name

(4R,4aS,7R,7aR,12bS)-7-[bis(2-chloroethyl)amino]-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

Molecular Formula

C24H32Cl2N2O3

Molecular Weight

467.4 g/mol

InChI

InChI=1S/C24H32Cl2N2O3/c25-8-11-27(12-9-26)17-5-6-24(30)19-13-16-3-4-18(29)21-20(16)23(24,22(17)31-21)7-10-28(19)14-15-1-2-15/h3-4,15,17,19,22,29-30H,1-2,5-14H2/t17-,19-,22+,23+,24-/m1/s1

InChI Key

OSLQQDMGHVQLCH-HRMPSQMFSA-N

SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl

Synonyms

6 beta-(N,N-bis(2-chloroethyl)amino)-17-(cyclopropylmethyl)-4,5 alpha-epoxy-3,14-dihydroxy morphinan, alpha-chlornaltrexamine, beta-chlornaltrexamine, beta-chloronaltrexamine, beta-CNA, chlornaltrexamine, chlornaltrexamine hydrochloride

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl

Isomeric SMILES

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1N(CCCl)CCCl)OC5=C(C=C4)O)O

Chlornaltrexamine is a synthetic compound derived from naltrexone, characterized by its unique structure that allows it to act as an irreversible antagonist of opioid receptors. Specifically, it targets the μ-opioid receptor, the δ-opioid receptor, and the κ-opioid receptor, making it a non-selective agent in opioid receptor modulation. This compound has been extensively studied for its pharmacological properties and potential therapeutic applications in pain management and opioid addiction treatment.

Due to its reactive functional groups. The compound is known for its ability to alkylate the cysteine residues in proteins, which is a key feature of its mechanism as an irreversible antagonist. This alkylation reaction results in the permanent modification of the opioid receptors, leading to prolonged effects on receptor activity. The synthesis of chlornaltrexamine typically involves acylation and demethylation steps, which transform naltrexone into this more reactive form .

Chlornaltrexamine exhibits significant biological activity as an opioid antagonist. It binds irreversibly to opioid receptors, thereby blocking the effects of endogenous opioids and exogenous opioid drugs. This action is particularly relevant in contexts such as pain relief and addiction treatment, where modulation of opioid signaling is crucial. Research indicates that chlornaltrexamine can effectively reduce pain responses and alter the pharmacological profiles of other opioids when administered concurrently .

The synthesis of chlornaltrexamine involves several key steps:

  • Starting Material: The process begins with naltrexone as the primary precursor.
  • Acylation: The 14β-amino group of naltrexone is acylated using acid chlorides to introduce various substituents.
  • Demethylation: This step involves the removal of methyl groups from specific positions on the molecule, which enhances its reactivity.
  • Alkylation: Finally, the compound undergoes alkylation to form chlornaltrexamine, characterized by its ability to bind irreversibly to opioid receptors .

Chlornaltrexamine has several notable applications:

  • Pain Management: Its potent antagonistic properties make it useful in managing acute and chronic pain by counteracting the effects of opioids.
  • Opioid Addiction Treatment: The irreversible binding characteristic helps prevent relapse in individuals recovering from opioid dependence.
  • Research Tool: Chlornaltrexamine serves as a valuable tool in pharmacological research for studying opioid receptor dynamics and signaling pathways .

Studies have shown that chlornaltrexamine interacts with various biological systems, particularly those involving pain pathways and opioid signaling. It has been demonstrated to alter neurotransmitter release mechanisms, contributing to its analgesic effects. Additionally, research indicates that preincubation with chlornaltrexamine can lead to changes in receptor affinity and density, suggesting a complex interplay between this compound and opioid receptors .

Chlornaltrexamine shares structural similarities with several other compounds that interact with opioid receptors. Here are some notable comparisons:

CompoundTypeMechanism of ActionUnique Features
NaltrexoneOpioid AntagonistCompetitive antagonist at opioid receptorsReversible binding
β-ChlornaltrexamineOpioid AntagonistIrreversible antagonist at multiple receptorsAlkylating agent
NaloxoneOpioid AntagonistCompetitive antagonistRapid onset of action
β-FunaltrexamineOpioid AntagonistNon-selective antagonistSelective for μ-opioid receptor

Chlornaltrexamine's uniqueness lies in its irreversible binding nature, which contrasts with other antagonists that exhibit reversible interactions. This property provides prolonged effects on receptor activity, making it particularly effective in specific therapeutic contexts.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of chlornaltrexamine follows the International Union of Pure and Applied Chemistry guidelines for complex polycyclic structures [1]. The complete International Union of Pure and Applied Chemistry name for this compound is (4R,4aS,7R,7aR,12bS)-7-[bis(2-chloroethyl)amino]-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol [1] [4]. This systematic nomenclature precisely describes the stereochemical configuration and substitution pattern of the molecule.

The compound is also known by several alternative systematic names, including 6-[Bis(2-chloroethyl)amino]-17-(cyclopropylmethyl)-4,5-epoxymorphinan-3,14-diol and Morphinan-3,14-diol, 6-(bis(2-chloroethyl)amino)-17-(cyclopropylmethyl)-4,5-epoxy-, (5-alpha,6-beta)- [1] [3]. These naming variations reflect different approaches to describing the same molecular structure while maintaining consistency with established nomenclature conventions for morphinan derivatives.

The Chemical Abstracts Service registry number for chlornaltrexamine is 67025-94-9, providing a unique identifier for this specific chemical entity [1] [4]. The compound is classified under the broader category of narcotic antagonists in the Medical Subject Headings pharmacological classification system [1].

Naming ConventionDesignation
International Union of Pure and Applied Chemistry Name(4R,4aS,7R,7aR,12bS)-7-[bis(2-chloroethyl)amino]-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
Chemical Abstracts Service Number67025-94-9
ChEMBL IdentifierCHEMBL3228678
PubChem Compound Identifier5486190

Molecular Formula and Weight Analysis

Chlornaltrexamine possesses the molecular formula C₂₄H₃₂Cl₂N₂O₃, indicating a complex organic structure containing 24 carbon atoms, 32 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 3 oxygen atoms [1] [3]. The molecular weight of chlornaltrexamine is precisely calculated as 467.4 grams per mole, with an exact mass of 466.1789983 daltons and an identical monoisotopic mass [1] [4].

The molecular structure incorporates several distinct functional groups that contribute to its overall chemical properties [1]. The presence of two chlorine atoms within the bis(2-chloroethyl)amino substituent significantly influences the compound's reactivity and binding characteristics [25]. The compound contains 31 heavy atoms (non-hydrogen atoms) and exhibits a formal charge of zero, indicating electrical neutrality [1].

Structural complexity analysis reveals a complexity value of 690, reflecting the intricate polycyclic framework and multiple stereochemical centers present in the molecule [1]. The compound demonstrates moderate lipophilicity with a calculated XLogP3 value of 1.5, suggesting balanced hydrophobic and hydrophilic characteristics [1].

Molecular PropertyValue
Molecular FormulaC₂₄H₃₂Cl₂N₂O₃
Molecular Weight467.4 g/mol
Exact Mass466.1789983 Da
Heavy Atom Count31
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds7
Topological Polar Surface Area56.2 Ų

Stereochemical Configuration and Epimeric Forms

Chlornaltrexamine exists as a stereochemically complex molecule containing five defined stereochemical centers, each with specific spatial orientations that determine the compound's three-dimensional structure [1] [3]. The stereochemical configuration is precisely defined through systematic nomenclature, with all five stereocenters having determined absolute configurations [1].

The compound exhibits beta configuration at the C6 position, where the bis(2-chloroethyl)amino substituent is oriented in the beta spatial arrangement relative to the morphinan ring system [13] [25]. This beta orientation is crucial for the compound's biological activity and distinguishes it from its alpha epimer [13]. The alpha-chlornaltrexamine epimer represents a related compound with inverted stereochemistry at the C6 position, demonstrating different pharmacological properties [13] [27].

The stereochemical designation (5-alpha,6-beta) indicates the specific spatial arrangement of substituents at positions 5 and 6 of the morphinan ring system [3] [6]. The alpha configuration at C5 refers to the orientation of the epoxy bridge, while the beta configuration at C6 describes the positioning of the bis(2-chloroethyl)amino group [3]. Research has demonstrated that the proper orientation of electrophilic substituents is essential for covalent bonding with target receptors [13].

The compound contains a cyclopropylmethyl group attached to the nitrogen at position 17, contributing to its overall stereochemical complexity [1] [3]. The epoxy bridge between carbons 4 and 5 maintains the alpha configuration, forming part of the rigid morphinan framework that constrains molecular flexibility [3].

Stereochemical FeatureConfigurationSignificance
C5 Epoxy BridgeAlphaMaintains morphinan ring rigidity
C6 Amino SubstituentBetaDetermines biological activity
Total Stereocenters5All defined configurations
Epimeric FormsAlpha and BetaDifferent at C6 position
Cyclopropylmethyl GroupN17 substitutionEnhances selectivity

X-ray Crystallography and Three-Dimensional Conformational Studies

While specific X-ray crystallographic data for chlornaltrexamine itself remains limited in the available literature, structural characterization has been accomplished through computational methods and comparison with related morphinan derivatives [20]. Three-dimensional conformational analysis of chlornaltrexamine has been conducted using advanced molecular modeling techniques that provide insights into its spatial arrangement and binding properties [20].

Computational structural studies have revealed that chlornaltrexamine adopts a relatively rigid conformation due to the constraints imposed by the morphinan ring system and the epoxy bridge [20]. The bis(2-chloroethyl)amino substituent at the C6 position extends into a specific spatial region that is critical for its interaction with target binding sites [13] [20].

Crystallographic studies of related morphinan compounds have provided valuable comparative data for understanding chlornaltrexamine's three-dimensional structure [20]. The morphinan framework exhibits characteristic bond angles and distances that are conserved across this class of compounds [20]. The epoxy bridge between carbons 4 and 5 creates a distinctive molecular geometry that influences the overall shape and binding characteristics of the molecule [20].

Conformational analysis has demonstrated that the cyclopropylmethyl group at N17 adopts a preferred orientation that minimizes steric interactions while maintaining optimal binding geometry [20]. The flexibility of the bis(2-chloroethyl)amino chains allows for conformational adaptation during binding interactions, contributing to the compound's selectivity and affinity characteristics [13] [20].

Advanced computational studies have employed molecular dynamics simulations to investigate the conformational behavior of chlornaltrexamine in different environments [20]. These studies reveal that the compound maintains a relatively stable core structure while allowing for dynamic motion of the peripheral substituents [20]. The three-dimensional structure analysis supports the understanding of structure-activity relationships and provides a foundation for rational drug design approaches [20].

Structural FeatureCharacteristicsMethod of Determination
Core Morphinan RingRigid, planar geometryComputational modeling
Epoxy BridgeAlpha configurationComparative crystallography
Amino SubstituentBeta orientation, flexible chainsMolecular dynamics
Cyclopropylmethyl GroupConstrained orientationConformational analysis
Overall GeometrySemi-rigid with flexible regionsMultiple computational methods

The synthesis of β-chlornaltrexamine represents a significant advancement in the development of irreversible opioid receptor antagonists, building upon the foundational work with naltrexone as a starting material [1] [2]. The primary synthetic approach involves the systematic modification of the morphinan scaffold through introduction of the characteristic bis(2-chloroethyl)amino group at the C-6 position [3] [4].

The most established synthetic route begins with naltrexone as the starting material, which undergoes reduction to form the corresponding naltrexamine intermediate [1]. This reduction typically employs sodium borohydride or lithium aluminum hydride under controlled conditions to preserve the morphinan ring system integrity [5]. The key transformation involves the selective introduction of the bis(2-chloroethyl)amino group through nucleophilic substitution reactions with appropriate alkylating agents [6].

Direct Alkylation Methodology: The primary synthetic pathway utilizes direct alkylation from naltrexone derivatives, achieving typical yields of 60-85% under optimized conditions. This approach involves the formation of the 6β-amino intermediate followed by alkylation with bis(2-chloroethyl)amine derivatives under basic conditions [3]. The reaction proceeds through an SN2 mechanism, requiring careful control of temperature (20-60°C) and pH (8-10) to prevent decomposition of the alkylating agent [7].

Two-Step Naltrexamine Formation: An alternative approach employs a two-step process where naltrexone is first converted to naltrexamine with yields of 70-90%, followed by selective functionalization at the C-6 position [5]. This method provides greater control over stereochemistry and allows for the introduction of various alkylating groups beyond the standard bis(2-chloroethyl)amino functionality .

Key Intermediate Compounds in Alkylation Processes

The synthesis of β-chlornaltrexamine involves several critical intermediate compounds that serve as precursors and building blocks in the overall synthetic strategy [9]. Understanding these intermediates is essential for optimizing reaction conditions and developing more efficient synthetic routes.

Naltrexamine Intermediate: The primary intermediate, naltrexamine (C21H25NO4), serves as the core scaffold for further functionalization [10]. This compound retains the essential morphinan framework while providing a reactive amino group at the C-6 position for subsequent alkylation reactions. The compound exhibits moderate stability under dry conditions but requires protection from air oxidation during storage and handling [11].

6β-Aminonaltrexone Derivatives: These intermediates represent direct precursors to β-chlornaltrexamine, where the amino group at the C-6 position provides the nucleophilic center for alkylation with bis(2-chloroethyl) derivatives [12]. The stereochemistry at this position is critical, as the β-configuration provides optimal spatial orientation for subsequent receptor binding and alkylation .

Bis(2-chloroethyl)amine Derivatives: These highly reactive alkylating agents (C4H8Cl2N) serve as the source of the nitrogen mustard functionality in the final product [9]. Due to their high reactivity, these compounds are typically used in situ immediately after preparation to prevent decomposition and unwanted side reactions [6].

Protected Morphinan Intermediates: Various protecting group strategies are employed during synthesis to prevent unwanted reactions at the phenolic hydroxyl groups [14]. These protected intermediates demonstrate enhanced stability and allow for selective modification at specific positions without interference from competing functional groups [15].

Analog Development: Modifications to Bis(chloroethyl)amino Groups

The development of β-chlornaltrexamine analogues has focused extensively on modifications to the bis(2-chloroethyl)amino group to optimize pharmacological properties while maintaining the essential alkylating capability [1] [16]. These structural modifications aim to enhance receptor selectivity, improve stability, and modulate the rate of alkylation reactions.

Chain Length Variations: Systematic modification of the alkyl chain length between the nitrogen center and the chlorine atoms has yielded analogues with different alkylation kinetics [1]. Compounds with varying chain lengths from ethyl to butyl have been synthesized, with studies indicating that the optimal chain length for receptor selectivity and alkylation efficiency remains the original ethyl configuration [16].

Alternative Halogen Substitutions: Research has explored the replacement of chlorine atoms with bromine or iodine to modulate the reactivity of the alkylating group [12]. These modifications affect both the rate of alkylation and the stability of the compounds, with brominated analogues showing enhanced reactivity but reduced selectivity [17].

Linker Modifications: Structural analogues have been developed with modified linkers between the morphinan scaffold and the alkylating group [6]. These modifications include the introduction of carbonyl, sulfonyl, and amide linkages that can influence the spatial orientation of the alkylating group relative to the receptor binding site [18].

Protecting Group Strategies: During synthesis, selective protection of hydroxyl groups has enabled the development of analogues with improved pharmacokinetic properties . These strategies allow for the introduction of various functional groups without interfering with the core alkylating mechanism [19].

Comparative Synthesis with β-Funaltrexamine Analogues

The comparative analysis of β-chlornaltrexamine and β-funaltrexamine synthesis reveals fundamental differences in synthetic approach and mechanistic pathways that influence both the chemical properties and biological activities of these compounds [20] [21].

Mechanistic Differences: While β-chlornaltrexamine employs nitrogen mustard alkylation through direct nucleophilic substitution, β-funaltrexamine utilizes Michael addition via its α,β-unsaturated ester functionality [20]. This fundamental difference in alkylation mechanism results in distinct receptor binding kinetics and selectivity profiles [22].

Synthetic Complexity: The synthesis of β-funaltrexamine requires more complex acylation chemistry with fumaric acid derivatives, necessitating stringent anhydrous conditions and specialized equipment for ester chemistry [22]. In contrast, β-chlornaltrexamine synthesis involves more straightforward amination reactions that can be conducted under standard laboratory conditions [4].

Structural Modifications: β-Funaltrexamine analogues typically involve modifications to the ester functionality and the α,β-unsaturated system, while β-chlornaltrexamine analogues focus on variations in the bis(2-chloroethyl)amino group [1] [20]. These different modification strategies reflect the distinct chemical reactivities and binding mechanisms of the two compound classes [23].

Purification and Stability: β-Funaltrexamine derivatives generally require more complex purification procedures due to the potential for ester hydrolysis during workup [21]. β-Chlornaltrexamine compounds, while sensitive to nucleophiles, are more stable to hydrolytic conditions but require protection from basic conditions that could promote elimination reactions [24].

XLogP3

1.5

Related CAS

67025-98-3 (hydrochloride)

Wikipedia

Chlornaltrexamine

Dates

Last modified: 07-20-2023

Explore Compound Types